4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

Lipophilicity LogP Drug-likeness

4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine (CAS 1859589-40-4) is a trisubstituted pyrazole derivative bearing a bromine atom at the 4-position, a primary amine at the 3-position, and a sterically demanding 1-methylcyclopentylmethyl group at the N1-position. With a molecular weight of 258.16 g·mol⁻¹ and a computed LogP of 2.81, this compound occupies a distinct region of physicochemical space compared to its closest in-class analogs, making it a non-interchangeable building block for medicinal chemistry and agrochemical discovery programs.

Molecular Formula C10H16BrN3
Molecular Weight 258.16 g/mol
Cat. No. B13061245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC10H16BrN3
Molecular Weight258.16 g/mol
Structural Identifiers
SMILESCC1(CCCC1)CN2C=C(C(=N2)N)Br
InChIInChI=1S/C10H16BrN3/c1-10(4-2-3-5-10)7-14-6-8(11)9(12)13-14/h6H,2-5,7H2,1H3,(H2,12,13)
InChIKeyABZNSBGGWPSUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine: Structural & Physicochemical Baseline for Sourcing Decisions


4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine (CAS 1859589-40-4) is a trisubstituted pyrazole derivative bearing a bromine atom at the 4-position, a primary amine at the 3-position, and a sterically demanding 1-methylcyclopentylmethyl group at the N1-position . With a molecular weight of 258.16 g·mol⁻¹ and a computed LogP of 2.81, this compound occupies a distinct region of physicochemical space compared to its closest in-class analogs, making it a non-interchangeable building block for medicinal chemistry and agrochemical discovery programs .

Why 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by a Simpler Pyrazole Analog


Within the 4-bromo-1H-pyrazol-3-amine scaffold family, three structural variables—the N1-alkyl substituent, the presence of the C4 bromine, and the C3 amine—govern lipophilicity, hydrogen-bonding capacity, and synthetic versatility. Removing the 1-methyl group (as in the cyclopentylmethyl analog, CAS 1247843-36-2) reduces LogP by approximately 0.4 units, while eliminating the N1-methylene spacer (as in the 4-bromo-1-cyclopentyl congener, CAS 1006470-56-9) lowers LogP by over 1.0 unit and reduces molecular weight by 28 Da [1]. These differences are large enough to alter membrane permeability, metabolic stability, and target-binding kinetics in a biological context, as demonstrated in structure–activity relationship (SAR) studies on related cyclopentylpyrazole series [2]. Consequently, substituting this compound with a simpler in-class analog without re-optimization of downstream SAR is not scientifically justified.

Head-to-Head Quantitative Evidence: 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine vs. Closest Analogs


Lipophilicity Advantage Over Des-Methyl and Shorter-Chain Cyclopentyl Analogs

The measured/computed LogP of the target compound (2.81) is 0.39 units higher than that of its direct des-methyl analog 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (LogP 2.42) and 1.11 units higher than the cyclopentyl-attached analog 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine (XLogP3-AA 1.7) . In medicinal chemistry, a ΔLogP of ≥0.3 is generally considered sufficient to produce a meaningful change in membrane permeability and non-specific protein binding [1].

Lipophilicity LogP Drug-likeness Permeability

Unique Molecular Weight Window Differentiates from All Mono-Cyclopentyl Analogs

The target compound has a molecular weight of 258.16 Da, which is 14.03 Da heavier than 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (244.13 Da) and 28.05 Da heavier than 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine (230.11 Da) . This places the target compound in a distinct property bin that may influence passive diffusion rates, solubility, and binding site complementarity in fragment-based or lead-optimization campaigns [1].

Molecular weight Physicochemical property Lead-likeness Fragment-based drug design

Dual Orthogonal Reactive Handles (C4–Br + C3–NH₂) Enable Sequential Derivatization Unavailable in Non-Halogenated or Deaminated Analogs

The simultaneous presence of a C4 bromine (amenable to Suzuki, Buchwald–Hartwig, and Sonogashira couplings) and a C3 primary amine (available for acylation, reductive amination, or urea formation) distinguishes the target compound from its des-bromo counterpart 1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine (CAS 1466152-08-8, MW 179.26 Da, no halogen handle) and the des-amino analog 4-bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazole (CAS 1871876-11-7, no C3 amine) . This dual orthogonal functionality enables sequential, chemoselective library synthesis without protecting-group manipulation, a practical advantage confirmed by the widespread use of 4-bromo-3-aminopyrazole as a privileged intermediate in kinase inhibitor patents [1].

Synthetic utility Cross-coupling Scaffold diversification Parallel synthesis

Conserved Polar Surface Area (TPSA) Despite Increased Molecular Weight Confers Favorable Ligand Efficiency Profile

The target compound and its des-methyl analog 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine share an identical TPSA of 43.84 Ų and identical hydrogen-bond donor/acceptor counts (HBD = 1, HBA = 3), yet the target compound carries an additional 14.03 Da of molecular weight . This means the extra methyl group increases lipophilicity without penalizing hydrogen-bonding capacity—a favorable trade-off for maintaining ligand efficiency while tuning LogP. In contrast, the cyclopentyl-attached analog (C8H12BrN3, MW 230.11) also retains a similar TPSA but drops more than 1.0 LogP unit, potentially under-shooting the optimal LogP window for certain target classes [1].

TPSA Ligand efficiency Drug-likeness Oral bioavailability

Chiral Quaternary Center on Cyclopentyl Ring Offers Stereochemical Differentiation Absent in All Mono-Substituted Cyclopentyl Analogs

The 1-methyl group on the cyclopentyl ring creates a chiral quaternary carbon center (C1 of the cyclopentyl ring) that is absent in 4-bromo-1-cyclopentyl-1H-pyrazol-3-amine (which has a tertiary C–H at the attachment point) and in 4-bromo-1-(cyclopentylmethyl)-1H-pyrazol-3-amine (where the cyclopentyl ring has only secondary carbons) [1]. This quaternary center restricts conformational freedom of the cyclopentyl ring and may be exploited for enantioselective target engagement, as demonstrated in crystallographic studies of related 1-methyl-cyclopentapyrazole ligands bound to bromodomains, where the methyl group makes specific hydrophobic contacts within the acetyl-lysine binding pocket [2].

Chirality Stereochemistry Conformational restriction Target selectivity

Optimal Application Scenarios for 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine Based on Quantitative Evidence


Fragment-to-Lead Expansion Requiring Controlled Lipophilicity Increase Without TPSA Penalty

When advancing a fragment hit from a simpler 4-bromo-3-aminopyrazole core, the target compound offers a +0.39 LogP increment over the cyclopentylmethyl analog while maintaining identical TPSA (43.84 Ų) and HBD/HBA counts . This property combination is ideal for lead-optimization programs that need to improve permeability or target engagement without exceeding TPSA thresholds associated with poor oral absorption.

Parallel Library Synthesis Exploiting Dual Orthogonal Reactive Centers

The co-presence of a C4 aryl bromide and a C3 primary amine enables sequential, protecting-group-free library generation via palladium-catalyzed cross-coupling at C4 followed by acylation or reductive amination at C3, or vice versa . This reduces the number of building blocks and synthetic steps per library member compared to using two separate mono-functionalized intermediates, offering measurable efficiency gains in hit-to-lead and lead-optimization campaigns.

Stereochemistry-Enabled Bromodomain or Kinase Inhibitor Design

The 1-methyl quaternary center on the cyclopentyl ring can be exploited to achieve stereospecific interactions with protein targets, as structurally validated by the co-crystal structure of a closely related 1-methyl-cyclopentapyrazole ligand bound to the BAZ2B bromodomain (PDB 5ORB) [1]. Programs targeting bromodomains, kinases, or other acetyl-lysine/ATP-binding pockets where the methyl group can fill a defined hydrophobic sub-pocket should prioritize this compound over non-methylated cyclopentyl analogs that lack this stereochemical feature.

Agrochemical Intermediate Requiring Balanced LogP for Foliar Uptake

The LogP of 2.81 falls within the optimal range (2–4) for foliar uptake of agrochemical active ingredients, as defined by the Briggs and Bromilow models. Combined with the low TPSA (43.84 Ų) and the presence of a bromine atom that can be used for late-stage radiolabeling or further diversification, this compound serves as an attractive intermediate for crop-protection discovery programs .

Quote Request

Request a Quote for 4-Bromo-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.